molecular formula C6H4F7NO B3052647 n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 4314-32-3

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B3052647
CAS No.: 4314-32-3
M. Wt: 239.09 g/mol
InChI Key: MFRIGKIFAFQPOK-UHFFFAOYSA-N
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Description

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide is a fluorinated organic compound with the molecular formula C6H4F7NO. This compound is characterized by the presence of a vinyl group (ethenyl) attached to a heptafluorobutanamide backbone. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of heptafluorobutyric acid derivatives with ethenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or lithium aluminum hydride.

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Alkanes or partially reduced intermediates.

    Substitution: Compounds with various functional groups replacing the fluorine atoms.

Scientific Research Applications

n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance.

Mechanism of Action

The mechanism by which n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide exerts its effects is largely dependent on its chemical structure. The vinyl group allows for polymerization reactions, while the fluorinated backbone provides stability and resistance to degradation. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide: Unique due to its combination of a vinyl group and a highly fluorinated backbone.

    n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutyramide: Similar structure but with an amide group instead of an amide.

    n-Ethenyl-2,2,3,3,4,4,4-heptafluorobutylamine: Contains an amine group instead of an amide.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and stability. The high fluorine content provides exceptional resistance to chemical and thermal degradation, making it suitable for specialized applications where other compounds may fail.

Properties

IUPAC Name

N-ethenyl-2,2,3,3,4,4,4-heptafluorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F7NO/c1-2-14-3(15)4(7,8)5(9,10)6(11,12)13/h2H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRIGKIFAFQPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CNC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292455
Record name N-Vinylperfluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4314-32-3
Record name NSC82754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Vinylperfluorobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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